molecular formula C15H16N2O B11975339 Diazene, (4-ethylphenyl)(4-methoxyphenyl)-, (1E)- CAS No. 131356-03-1

Diazene, (4-ethylphenyl)(4-methoxyphenyl)-, (1E)-

Cat. No.: B11975339
CAS No.: 131356-03-1
M. Wt: 240.30 g/mol
InChI Key: YIVJAURHYRMMPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diazene, (4-ethylphenyl)(4-methoxyphenyl)-, (1E)- is an organic compound with the molecular formula C15H16N2O. It is a derivative of azobenzene, characterized by the presence of ethyl and methoxy substituents on the phenyl rings. This compound is known for its vibrant color and is used in various chemical and industrial applications.

Preparation Methods

The synthesis of Diazene, (4-ethylphenyl)(4-methoxyphenyl)-, (1E)- typically involves the diazotization of aniline derivatives followed by azo coupling. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve large-scale batch processes with stringent quality control measures to maintain the purity and consistency of the compound.

Chemical Reactions Analysis

Diazene, (4-ethylphenyl)(4-methoxyphenyl)-, (1E)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding nitro compounds.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride, resulting in the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or other electrophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Diazene, (4-ethylphenyl)(4-methoxyphenyl)-, (1E)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the manufacture of dyes, pigments, and other colorants due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of Diazene, (4-ethylphenyl)(4-methoxyphenyl)-, (1E)- involves its interaction with molecular targets through various pathways. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes, making it a subject of interest in photodynamic therapy and other medical applications.

Comparison with Similar Compounds

Diazene, (4-ethylphenyl)(4-methoxyphenyl)-, (1E)- can be compared with other similar compounds such as:

    Azobenzene: The parent compound, which lacks the ethyl and methoxy substituents.

    Diazene, (4-methoxyphenyl)phenyl-: A derivative with only a methoxy substituent.

    Diazene, (4-ethylphenyl)phenyl-: A derivative with only an ethyl substituent.

The uniqueness of Diazene, (4-ethylphenyl)(4-methoxyphenyl)-, (1E)- lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

131356-03-1

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

(4-ethylphenyl)-(4-methoxyphenyl)diazene

InChI

InChI=1S/C15H16N2O/c1-3-12-4-6-13(7-5-12)16-17-14-8-10-15(18-2)11-9-14/h4-11H,3H2,1-2H3

InChI Key

YIVJAURHYRMMPV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.